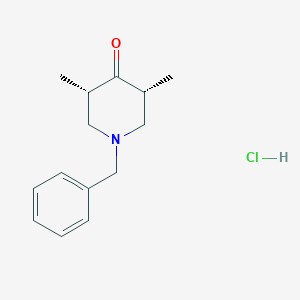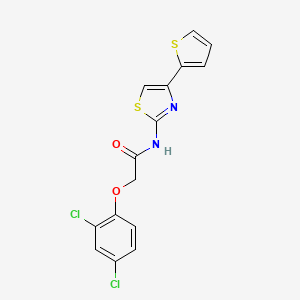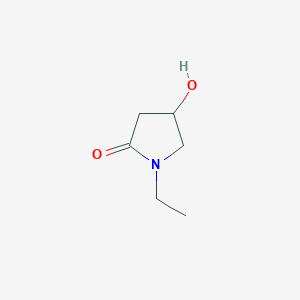
1-Ethyl-4-hydroxypyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-hydroxypyrrolidin-2-one is a chemical compound with the molecular formula C6H11NO2 . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 1-Ethyl-4-hydroxypyrrolidin-2-one, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of 1-Ethyl-4-hydroxypyrrolidin-2-one is characterized by a five-membered pyrrolidine ring . The structure also includes an ethyl group and a hydroxy group .Chemical Reactions Analysis
Pyrrolidine compounds, including 1-Ethyl-4-hydroxypyrrolidin-2-one, are known for their versatility in chemical reactions . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-4-hydroxypyrrolidin-2-one can be found in various chemical databases . These properties include its molecular weight, density, melting point, boiling point, and more .Scientific Research Applications
Neuropharmacology and Receptor Antagonism
Studies have explored the antagonistic effects of related compounds on neuronal excitability and receptor activity. For example, HA-966, a compound similar to 1-Ethyl-4-hydroxypyrrolidin-2-one, has been investigated for its ability to reduce synaptic and chemical excitation in the cuneate nucleus of the cat, potentially by blocking excitatory amino acid receptor sites, rather than acting through mechanisms similar to GABA or glycine (Davies & Watkins, 1973).
Biomedical Applications of Poly(2-oxazoline)s
Poly(2-alkyl-2-oxazoline)s, with structures related to 1-Ethyl-4-hydroxypyrrolidin-2-one, have attracted attention as biomaterials for drug, gene, protein, and radionuclide delivery, owing to their biocompatibility and polypeptide-isomeric structures. This research critically compares these polymers to other hydrophilic water-soluble polymers in terms of their suitability for biomedical applications (Sedláček et al., 2012).
Synthesis of Biologically Active Compounds
The synthesis of enantiomerically pure N-substituted 4-Hydroxypyrrolidin-2-one derivatives has been developed, demonstrating the versatility of these compounds as intermediates in the creation of various biologically active molecules, such as antibiotics, antidepressants, and nootropic drugs for Alzheimer’s disease (Jeong, Hwang, & Ahn, 2005).
Corrosion Inhibition
Pyrrolidine derivatives, including those structurally related to 1-Ethyl-4-hydroxypyrrolidin-2-one, have been synthesized and tested as corrosion inhibitors for steel in acidic environments, showcasing the potential of these compounds in industrial applications (Bouklah et al., 2006).
Advanced Material Applications
A cytocompatible robust hybrid conducting-polymer hydrogel, incorporating polypyrrole/poly(3,4-ethylenedioxythiophene) with potential ties to 1-Ethyl-4-hydroxypyrrolidin-2-one, demonstrates significant promise for electrode-cellular applications and as a component in magnesium batteries, highlighting its potential in bionic applications (Yu et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-4-hydroxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-7-4-5(8)3-6(7)9/h5,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVZZLLZFBDKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-hydroxypyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)
![N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2748629.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)
![2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2748632.png)
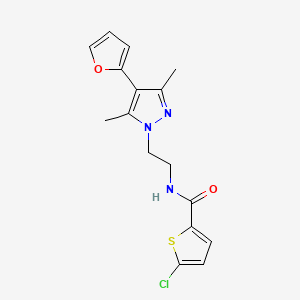
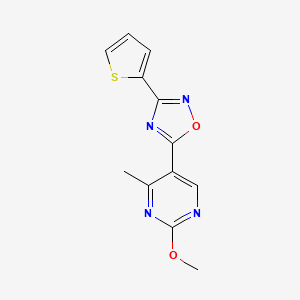
![3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2748635.png)

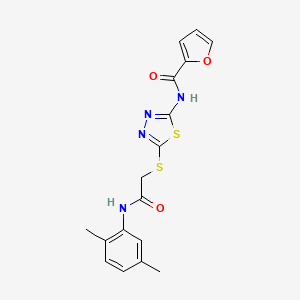
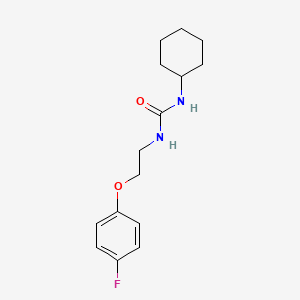
![ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2748644.png)
